(22E,24xi)-Stigmasta-5,22-dien-3-ol

Phytosterol stereochemistry C-24 epimer Natural product authentication

(22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 72903-53-8) is a C29H48O phytosterol belonging to the stigmastane class, characterized by a tetracyclic cyclopenta[a]phenanthrene core with a β-hydroxy group at C-3, a Δ⁵ double bond, a Δ²²(E) double bond in the side chain, and—critically—a stereochemically undefined (xi) configuration at C-24. Unlike pure stigmasterol (CAS 83-48-7, the defined 24α-epimer) or pure poriferasterol (the 24β-epimer), this compound is explicitly specified as the C-24 epimeric mixture.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 72903-53-8
Cat. No. B12652416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(22E,24xi)-Stigmasta-5,22-dien-3-ol
CAS72903-53-8
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23?,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyHCXVJBMSMIARIN-JBNNPUILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 72903-53-8): C-24 Epimeric Phytosterol Mixture for Membrane Biophysics and Pharmacological Research


(22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 72903-53-8) is a C29H48O phytosterol belonging to the stigmastane class, characterized by a tetracyclic cyclopenta[a]phenanthrene core with a β-hydroxy group at C-3, a Δ⁵ double bond, a Δ²²(E) double bond in the side chain, and—critically—a stereochemically undefined (xi) configuration at C-24 . Unlike pure stigmasterol (CAS 83-48-7, the defined 24α-epimer) or pure poriferasterol (the 24β-epimer), this compound is explicitly specified as the C-24 epimeric mixture . The (24xi) designation has direct consequences for membrane ordering ability, enzymatic substrate recognition, and solubility that are absent from single-epimer preparations, making stereochemical specification a procurement-critical parameter .

Why (22E,24xi)-Stigmasta-5,22-dien-3-ol Cannot Be Interchanged with Pure Stigmasterol, β-Sitosterol, or Other In-Class Phytosterols


Generic substitution among phytosterols fails because the C-24 stereochemistry and side-chain unsaturation pattern are not merely structural nuances—they are functional determinants of membrane ordering efficiency, enzymatic substrate recognition, solubility limit, and lipoprotein-modulating capacity . Pure stigmasterol (24α) and poriferasterol (24β) exhibit measurably different membrane ordering abilities by ²H-NMR, with the 24β-epimer being less efficient than its 24α counterpart . The sterol 3-β-glucosyltransferase of Physarum polycephalum discriminates between these epimers by a factor of approximately 7-fold in catalytic activity . Furthermore, stigmasterol's solubility limit in phospholipid bilayers (20–25 mol%) is roughly half that of β-sitosterol (~40 mol%), and its capacity to reduce intestinal apoB48 secretion (15%) is quantitatively distinct from β-sitosterol (19%) . A procurement decision that ignores C-24 stereochemistry thus risks selecting a material with unknowable and potentially non-reproducible biophysical and biochemical behavior.

Quantitative Differentiation Evidence for (22E,24xi)-Stigmasta-5,22-dien-3-ol vs. Closest Analogs


C-24 Epimeric Composition Defines a Distinct Chemical Entity from Pure Stigmasterol (CAS 83-48-7)

(22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 72903-53-8) is explicitly the C-24 epimeric mixture, containing both the 24α-epimer (stigmasterol) and the 24β-epimer (poriferasterol). This is in direct contrast to pure stigmasterol (CAS 83-48-7, (24S)-24-ethylcholesta-5,22-dien-3β-ol), which is a single, stereochemically defined epimer. In Clerodendrum fragrans, the 24α:24β epimer ratio was determined by ¹³C and ¹H NMR to be 23:2, while in C. infortunatum the ratio was 19:1 . The (24xi) CAS registry number (72903-53-8) carries a distinct EC Number (276-979-5) and is recognized as a separate entry from stigmasterol (CAS 83-48-7) in the European Chemicals Agency inventory . This means the two CAS numbers are not interchangeable from a regulatory and chemical identity standpoint.

Phytosterol stereochemistry C-24 epimer Natural product authentication QC reference standard

C-24 Epimerization Alters Membrane Lipid Ordering Efficiency: Poriferasterol (24β) Is Less Efficient Than Stigmasterol (24α)

Marsan et al. (1996) demonstrated by ²H-NMR on oriented soybean phosphatidylcholine (SPC) bilayers that the C-24 epimers of stigmasterol possess different membrane ordering abilities. Poriferasterol (the 24β-epimer) was less efficient at ordering acyl chains than its epimer stigmasterol (the 24α-epimer). In the same study, clionasterol (24β-epimer of sitosterol) was as efficient as sitosterol, indicating that the C-24 configuration effect is specific to the stigmasterol series (coexistence of Δ²² double bond and ethyl group at C-24) . This means the epimeric composition of (22E,24xi)-Stigmasta-5,22-dien-3-ol directly determines its membrane-modulating properties; the 24β fraction contributes reduced ordering capacity relative to the 24α fraction, making the overall membrane effect a function of the epimeric ratio.

Membrane biophysics Lipid ordering Deuterium NMR Sterol structure-function

Sterol 3-β-Glucosyltransferase Discriminates Stigmasterol from Poriferasterol by ~7-Fold Difference in Catalytic Activity

The sterol 3-β-glucosyltransferase (EC 2.4.1.173) from Physarum polycephalum exhibits pronounced substrate discrimination between the C-24 epimers. With poriferasterol (24β-epimer) as the reference substrate (set as maximal activity), stigmasterol (24α-epimer) shows only 14% of this activity . This ~7-fold difference in enzymatic conversion rate demonstrates that C-24 configuration is not silent in biological systems but is actively read out by enzymes. For (22E,24xi)-Stigmasta-5,22-dien-3-ol, the effective glucosylation rate will be a linear combination of the high-activity poriferasterol fraction and the low-activity stigmasterol fraction, making the epimeric ratio a direct determinant of metabolic fate in glucosylation-competent systems.

Enzymology Sterol glucosylation Substrate specificity Physarum polycephalum

Stigmasterol Exhibits ~2-Fold Lower Solubility Limit in Phospholipid Bilayers Compared to β-Sitosterol

Quantitative solubility limit measurements in phospholipid bilayer systems reveal that stigmasterol has a substantially lower incorporation capacity than β-sitosterol. Stevens et al. (2010) measured solubility limits in electroformed giant unilamellar vesicles (DOPC:DPPC:sterol, 1:1:X) by NMR and found stigmasterol = 20–25 mol% vs. β-sitosterol ≈ 40 mol% . Independently, neutron diffraction studies on soybean phosphatidylcholine (SPC) membranes reported maximal solubility of stigmasterol = 16 mol% vs. sitosterol = 30 mol% . In DPPC membranes, stigmasterol solubility was measured at 48 mol% vs. cholesterol at 67 mol% . This ~2-fold solubility differential means that at identical mass loadings, stigmasterol-containing formulations reach their solubility ceiling sooner than β-sitosterol formulations, with implications for membrane reconstitution fidelity, crystallization risk, and sterol bioavailability in nutraceutical matrices.

Sterol solubility Lipid bilayer Membrane reconstitution Phytosterol formulation

Stigmasterol Reduces Intestinal apoB48 Secretion by 15% vs. β-Sitosterol at 19%: Quantitative Ranking of Lipoprotein-Modulating Potency

In a comparative study using Caco-2 intestinal cells, Ho and Pal (2005) quantified the differential effects of the three major dietary phytosterols on apoB48 secretion—a key determinant of chylomicron assembly and postprandial lipemia. Stigmasterol reduced apoB48 secretion by 15% compared to control, campesterol by 16%, and β-sitosterol by 19% . This establishes a quantitative potency ranking of β-sitosterol > campesterol ≈ stigmasterol for intestinal lipoprotein modulation. The approximately 21% lower efficacy of stigmasterol relative to β-sitosterol (15% vs. 19% reduction) is consistent with the broader finding that stigmasterol-containing phytosterol preparations are generally less effective than β-sitosterol-dominant preparations at modulating cholesterol absorption and lipoprotein metabolism .

Lipoprotein metabolism apoB48 secretion Cholesterol-lowering Caco-2 intestinal cells

Stigmasterol Demonstrates Multi-Cell-Line Anticancer Activity with IC50 Values Ranging from 15 µM to ~83 µM Across Gastric, Ovarian, Breast, and Cervical Cancer Models

Stigmasterol exhibits quantifiable, cell-line-dependent cytotoxicity across multiple cancer types. In gastric cancer SNU-1 cells, stigmasterol showed IC50 = 15 µM with mitochondrial-mediated apoptosis induction and G2/M cell cycle arrest . Against ovarian cancer A2780 and SKOV3 cells, IC50 values were 69.24 ± 7.31 µM and 83.39 ± 3.75 µM (24 h), respectively . In cervical cancer HeLa cells, IC50 was 26.42 µM, compared to ergosterol peroxide (IC50 = 0.80 µM) from the same plant source . Against breast cancer MDA-MB-231 cells, IC50 was 24.5 µg/mL . In cholangiocarcinoma, IC50 was 21.1 ± 2.1 µM for anti-angiogenic effects on HUVECs . This breadth of activity—spanning gastric, ovarian, cervical, breast, and bile duct cancers—with IC50 values in the low micromolar to sub-100 µM range distinguishes stigmasterol as a multi-target cytotoxic phytosterol scaffold . While these data were generated with pure stigmasterol, they establish a reference potency baseline against which the epimeric mixture (22E,24xi) can be benchmarked; the presence of the less membrane-active 24β-epimer may modulate these effects.

Cancer pharmacology Cytotoxicity IC50 Phytosterol apoptosis

Evidence-Backed Application Scenarios for (22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 72903-53-8)


Membrane Biophysics Research Requiring Defined C-24 Epimeric Composition

In membrane biophysics studies where sterol ordering ability is the measured endpoint, (22E,24xi)-Stigmasta-5,22-dien-3-ol serves as a critical tool compound precisely because its epimeric composition bridges the ordering efficiency gap between pure stigmasterol (higher ordering) and pure poriferasterol (lower ordering) . The ²H-NMR data of Marsan et al. (1996) provide the benchmark: any membrane reconstitution study using this mixture must report the epimeric ratio to permit cross-study comparison. The neutron diffraction findings that stigmasterol at 16 mol% maximal solubility produces no measurable change in SPC bilayer hydrophobic thickness—unlike sitosterol—further underscore that the epimeric composition directly controls the biophysical readout . Researchers investigating plant membrane evolution, sterol structure-function relationships, or the biophysical basis of C-24 epimer discrimination should select CAS 72903-53-8 when the goal is to study the mixture as it occurs naturally rather than an artificially purified single epimer.

Sterol Glucosyltransferase Substrate Specificity and Plant Sterol Metabolism Studies

The ~7-fold discrimination between poriferasterol (100% activity) and stigmasterol (14% activity) by sterol 3-β-glucosyltransferase (EC 2.4.1.173) makes (22E,24xi)-Stigmasta-5,22-dien-3-ol an essential substrate for studies of sterol glucosylation enzymology. When the epimeric mixture is used as substrate, the observed glucosylation rate becomes a direct function of the 24α:24β ratio, enabling researchers to deconvolve epimer-specific kinetic parameters from mixture data. This has implications for plant sterol glycoside biosynthesis research, where the ratio of stigmasterol glucoside to poriferasterol glucoside in plant tissues may reflect both substrate availability and enzymatic discrimination at C-24. Procurement of CAS 72903-53-8 rather than pure stigmasterol (CAS 83-48-7) is indicated when the research question concerns natural sterol mixtures as they occur in plant membranes.

Nutraceutical Formulation Development with Quantitative Lipoprotein-Modulating Endpoints

For nutraceutical developers formulating phytosterol blends for cholesterol management, the differential apoB48-lowering data—stigmasterol 15%, campesterol 16%, β-sitosterol 19% —provide a quantitative basis for ingredient selection and blend optimization. (22E,24xi)-Stigmasta-5,22-dien-3-ol, as the epimeric mixture, offers a distinct efficacy profile that can be used to titrate the overall apoB48-modulating potency of a multi-sterol formulation. The solubility limit data (20–25 mol% for stigmasterol-type sterols vs. ~40 mol% for β-sitosterol in lipid vesicles) further inform formulation ceilings: stigmasterol-rich fractions will reach their solubility limit at lower total sterol loadings than β-sitosterol-rich fractions, affecting bioavailability and requiring distinct excipient strategies. Formulators targeting specific apoB48 reduction percentages can use these quantitative benchmarks to select and ratio sterol ingredients.

Anticancer Screening Studies Using Defined Phytosterol Epimeric Composition

The multi-cell-line cytotoxicity profile of stigmasterol—with IC50 values spanning 15 µM (SNU-1 gastric) to 83 µM (SKOV3 ovarian) —establishes a reference potency baseline for the stigmasterol scaffold. (22E,24xi)-Stigmasta-5,22-dien-3-ol, as the naturally occurring epimeric mixture, is the appropriate compound for studies aiming to replicate or extend findings from natural product extracts where the sterol fraction was isolated as a C-24 epimeric mixture from plant sources such as Clerodendrum species or blackberries . Using CAS 72903-53-8 rather than pure stigmasterol (CAS 83-48-7) in cytotoxicity screening ensures that the test article matches the stereochemical complexity of the originally isolated natural product, avoiding artifacts introduced by epimer purification. This is particularly relevant when cytotoxicity mechanisms involve membrane integration, where C-24 configuration affects sterol positioning within the lipid bilayer.

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